molecular formula C14H11NO B2957028 9H-fluorene-3-carbaldehyde oxime CAS No. 909236-15-3

9H-fluorene-3-carbaldehyde oxime

Cat. No. B2957028
CAS RN: 909236-15-3
M. Wt: 209.248
InChI Key: UAWVRUIQVKFGPA-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-fluorene-3-carbaldehyde oxime is a chemical compound with the molecular formula C13H9NO . It is also known by other names such as 9-fluorenone oxime, 9H-Fluoren-9-one oxime, Fluoren-9-one oxime, Fluorenone-9-oxime, and 9-Oximinofluorene .


Synthesis Analysis

Oxime esters, which include this compound, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

A strategic approach for Csp3–H functionalization of 9H-fluorene has been described . This approach involves an acceptorless dehydrogenation and borrowing hydrogen approach .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 195.217 Da and a monoisotopic mass of 195.068420 Da .

Scientific Research Applications

Synthesis of New Compounds

9H-fluorene-3-carbaldehyde oxime serves as a precursor in the synthesis of complex molecules. For instance, the compound has been involved in the creation of Schiff base compounds showing unique UV properties. Wen-zhong (2011) synthesized two new Schiff base compounds using 9H-fluorene-9-carbaldehyde, which were characterized by their UV-Vis spectra, demonstrating the influence of solvents and molecular structure on absorption spectra Study on synthesis of two new fluorene Schiff base compounds and their UV properties.

Photocatalysis

In the field of photocatalysis, 9H-fluorene derivatives have been employed as metal-free and additive-free photocatalysts for the selective oxidation of alcohols under visible light. Schilling et al. (2018) demonstrated that 9-fluorenone can catalyze the oxidation of various alcohols, including aliphatic, heteroaromatic, aromatic, and alicyclic compounds, using air/oxygen as an oxidant. This research underscores the potential of fluorene derivatives in green chemistry applications Metal-Free Catalyst for Visible-Light-Induced Oxidation of Unactivated Alcohols Using Air/Oxygen as an Oxidant.

Molecular Structure and Reactivity

Research has also focused on understanding the molecular structure and reactivity of fluorene derivatives. For example, the intramolecular hydrogen bonding and stacking behavior of 9-oxo-9H-fluorene-1-carboxylic acid were explored by Coté et al. (1996), providing insights into the structural characteristics that influence the physical and chemical properties of fluorene compounds 1-Carboxyfluorenone: an intramolecularly hydrogen-bonded γ-keto acid.

Fluorescence Probes

Furthermore, fluorene derivatives have been investigated for their potential in fluorescence-based applications. Tanaka et al. (2001) conducted a study on the design of fluorescein-based fluorescence probes, which, although not directly involving this compound, exemplifies the broader research interest in fluorene compounds for developing sensitive and functional probes for biological and environmental sensing Rational design of fluorescein-based fluorescence probes. Mechanism-based design of a maximum fluorescence probe for singlet oxygen.

properties

IUPAC Name

(NE)-N-(9H-fluoren-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9,16H,8H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVRUIQVKFGPA-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=C(C=C2)/C=N/O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.